3-(4-(Dimethylamino)phenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanoic acid is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. This can be done using a Grignard reagent, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but differs in the rest of the structure.
3-Hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one: Contains a similar aromatic ring with a dimethylamino group but has a different overall structure.
Uniqueness
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-12(2)9-5-3-8(4-6-9)10(13)7-11(14)15/h3-6,10,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
JFVIWHDBVCXMQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)O)O |
Origin of Product |
United States |
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